molecular formula C13H11BrO2S B1394325 1-Bromo-3-[(phenylsulfonyl)methyl]benzene CAS No. 130891-01-9

1-Bromo-3-[(phenylsulfonyl)methyl]benzene

Cat. No. B1394325
M. Wt: 311.2 g/mol
InChI Key: UYMGKBXLDYZFOF-UHFFFAOYSA-N
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Description

“1-Bromo-3-[(phenylsulfonyl)methyl]benzene” is a chemical compound with the molecular formula C13H11BrO2S. It has an average mass of 311.194 Da and a monoisotopic mass of 309.966309 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-[(phenylsulfonyl)methyl]benzene” include a boiling point of 182.1±9.0 °C at 760 mmHg and a vapor pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Crystal Structure and Interactions

  • Crystal Structure Analysis : The compound 5-bromo-2-methyl-3-phenylsulfonyl-1-benzofuran, a structurally similar compound to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, has been analyzed for its crystal structure. It demonstrates specific interactions like C—H⋯π and intra- and intermolecular C—H⋯O interactions, which are significant in understanding molecular arrangements in crystalline forms (Choi, Seo, Son, & Lee, 2008).

Synthesis and Chemical Reactions

  • Synthesis of Pyrazoles : Vinyl phenyl sulfone derivatives, which are closely related to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, have been utilized in the synthesis of various pyrazolines and pyrazoles, demonstrating the compound's potential as a precursor in organic synthesis (Vasin, Razin, Bezrukova, Korovin, Petrov, & Somov, 2015).

  • Reagent in Organic Synthesis : Compounds like 2,3-dibromo-1-(phenylsulfonyl)-1-propene, structurally similar to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, serve as versatile reagents in the synthesis of organic compounds like furans and cyclopentenones (Watterson, Ni, Murphree, & Padwa, 2003).

  • Multi-Coupling Reagent : Similar compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene have been identified as multi-coupling reagents in various chemical reactions, indicating the potential application of 1-Bromo-3-[(phenylsulfonyl)methyl]benzene in diverse synthetic pathways (Auvray, Knochel, & Normant, 1985).

Potential Applications in Sensing and Catalysis

  • Anion Sensing : A study on blue fluorescent triarylboron-functionalized bisbenzimidazole and its salt, using a structure similar to 1-Bromo-3-[(phenylsulfonyl)methyl]benzene, highlights its potential application in anion sensing, particularly for small fluoride and cyanide anions (Brazeau, Yuan, Ko, Wyman, & Wang, 2017).

properties

IUPAC Name

1-(benzenesulfonylmethyl)-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMGKBXLDYZFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679701
Record name 1-[(Benzenesulfonyl)methyl]-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-[(phenylsulfonyl)methyl]benzene

CAS RN

130891-01-9
Record name 1-[(Benzenesulfonyl)methyl]-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S von Kugelgen, I Piskun, JH Griffin… - Journal of the …, 2019 - ACS Publications
Atomically precise bottom-up synthesized graphene nanoribbons (GNRs) are promising candidates for next-generation electronic materials. The incorporation of these highly tunable …
Number of citations: 37 pubs.acs.org

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